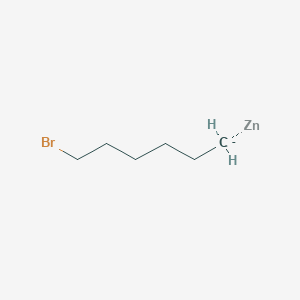
Zinc, bromohexyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bromohexyl-(9CI) is a chemical compound with the molecular formula C6H12BrZn. It is also known as 1-hexylzinc bromide. This organozinc compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc, bromohexyl-(9CI) can be synthesized through the reaction of hexyl bromide with zinc in the presence of a catalyst. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C6H13Br+Zn→C6H12BrZn
Industrial Production Methods
Industrial production of zinc, bromohexyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, bromohexyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are typically used to maintain the reactivity of the compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product is typically a new carbon-carbon bond formed between the hexyl group and the organic halide.
Applications De Recherche Scientifique
Zinc, bromohexyl-(9CI) has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of zinc, bromohexyl-(9CI) involves the formation of organozinc intermediates that can undergo various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc, bromomethyl-(9CI): Similar in structure but with a shorter carbon chain.
Zinc, bromopropyl-(9CI): Similar in structure but with a three-carbon chain.
Zinc, bromobutyl-(9CI): Similar in structure but with a four-carbon chain.
Uniqueness
Zinc, bromohexyl-(9CI) is unique due to its six-carbon chain, which provides different reactivity and properties compared to shorter-chain analogs. This makes it particularly useful in the synthesis of longer-chain organic molecules and materials.
Propriétés
Formule moléculaire |
C6H12BrZn- |
|---|---|
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
1-bromohexane;zinc |
InChI |
InChI=1S/C6H12Br.Zn/c1-2-3-4-5-6-7;/h1-6H2;/q-1; |
Clé InChI |
HEKWQRVGCHJICO-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]CCCCCBr.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


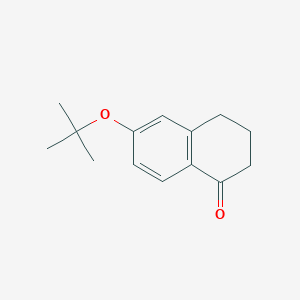

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
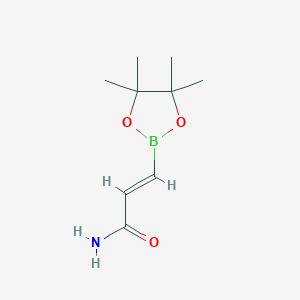
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
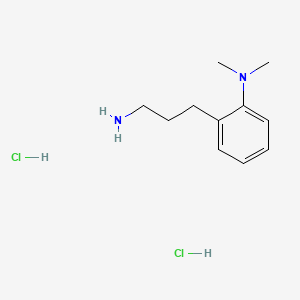
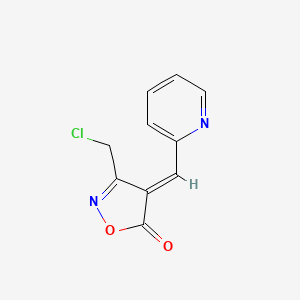
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
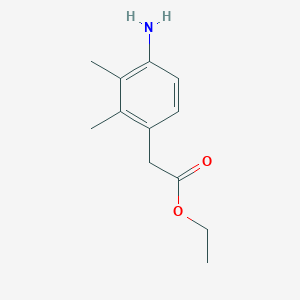
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
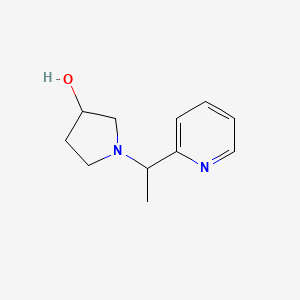

![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)
